- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,

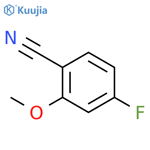

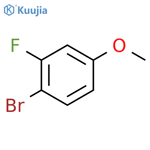

Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

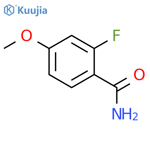

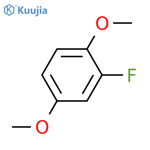

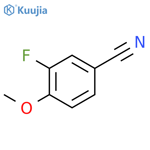

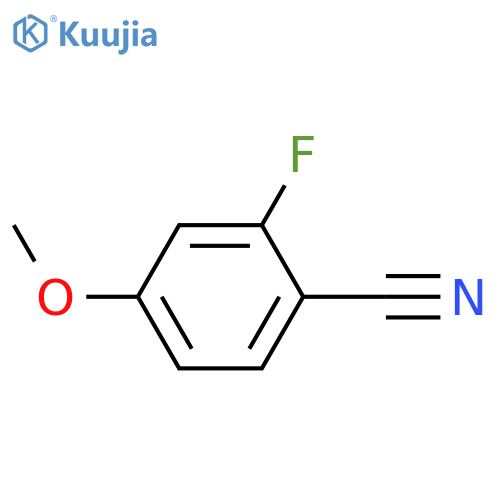

94610-82-9 structure

Produktname:2-Fluoro-4-methoxybenzonitrile

2-Fluoro-4-methoxybenzonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Fluoro-4-methoxybenzonitrile

- 3-Fluoro-4-cyanoanisole

- 2-fluoro-4-methoxybenzenecarbonitrile

- 2-Fluoro-4-methoxy-benzonitrile

- 3-Fluor-4-cyano-anisol

- 4-Cyano-3-fluoroanisole

- 4-methoxy-2-fluorobenzonitrile

- benzonitrile,2-fluoro-4-methoxy

- fluoro-4-methoxy-benzonitrile

- benzonitrile, 2-fluoro-4-methoxy-

- 3-FLUORO-4-CYANO ANISOLE

- 3-FLUORO-4-CYANO ANISOL

- PubChem4783

- KSC494M1T

- 2-fluor-4-methoxybenzonitrile

- HWKUZTFIZATJPM-UHFFFAOYSA-N

- WT445

- SBB055495

- WT220

- 2-Fluoro-4-methoxybenzonitrile (ACI)

- FS-1326

- CS-W008288

- SY103944

- Z1160930711

- EN300-106135

- DB-008199

- AC-4076

- 94610-82-9

- DTXSID20348678

- MFCD00509374

- DTXCID00299750

- AKOS006343216

- SCHEMBL2539990

-

- MDL: MFCD00509374

- Inchi: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3

- InChI-Schlüssel: HWKUZTFIZATJPM-UHFFFAOYSA-N

- Lächelt: N#CC1C(F)=CC(OC)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 151.04300

- Monoisotopenmasse: 151.043

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 174

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: 1.7

- Topologische Polaroberfläche: 33

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: White to Yellow Solid

- Dichte: 1.18

- Schmelzpunkt: 62-65°C

- Siedepunkt: 233.9°Cat760mmHg

- Flammpunkt: 95.3°C

- Brechungsindex: 1.505

- PSA: 33.02000

- LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H331,H302,H312,H315,H319,H335

-

Warnhinweis:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Transportnummer gefährlicher Stoffe:UN 3276

- Code der Gefahrenkategorie: 20/21/22-36/37/38

- Sicherheitshinweise: S23; S36/37/39

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:6.1

- Risikophrasen:R20/21/22

- Lagerzustand:Store at room temperature

- PackingGroup:III

2-Fluoro-4-methoxybenzonitrile Zolldaten

- HS-CODE:2926909090

- Zolldaten:

China Zollkodex:

2926909090Übersicht:

299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2-Fluoro-4-methoxybenzonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 24124-5/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 5g |

$123 | 2023-09-18 | |

| AstaTech | 24124-25/G |

3-FLUORO-4-CYANOANISOLE |

94610-82-9 | 97% | 25/G |

$204 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

¥1248.0 | 2023-09-07 | |

| Enamine | EN300-106135-5.0g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 5g |

$40.0 | 2023-05-03 | |

| Enamine | EN300-106135-0.1g |

2-fluoro-4-methoxybenzonitrile |

94610-82-9 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| eNovation Chemicals LLC | D403743-1kg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1kg |

$3600 | 2024-06-05 | |

| Apollo Scientific | PC1358-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 98% | 5g |

£18.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 1g |

¥105.30 | 2022-01-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 200mg |

¥27.00 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |

2-Fluoro-4-methoxybenzonitrile |

94610-82-9 | 97% | 5g |

437.0CNY | 2021-07-05 |

2-Fluoro-4-methoxybenzonitrile Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C

Referenz

- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols, Tetrahedron Letters, 2009, 50(27), 3776-3779

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt

Referenz

- Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis, Journal of the American Chemical Society, 2017, 139(8), 2880-2883

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles, ChemRxiv, 2021, 1, 1-14

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene

Referenz

- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor, 2006, , ,

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles, Helvetica Chimica Acta, 1984, 67(6), 1572-9

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles, Journal of the American Chemical Society, 2021, 143(27), 10422-10428

Synthetic Routes 9

Reaktionsbedingungen

1.1 Solvents: Methanol

Referenz

- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide

Referenz

- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C

1.2 Solvents: Dimethylformamide ; overnight, reflux

1.2 Solvents: Dimethylformamide ; overnight, reflux

Referenz

- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt

Referenz

- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt

Referenz

- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt

Referenz

- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C

Referenz

- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes, Asian Journal of Organic Chemistry, 2023, 12(6),

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C

Referenz

- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions, Green Chemistry, 2022, 24(7), 2853-2858

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min

1.2 24 h, 35 °C

1.2 24 h, 35 °C

Referenz

- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis, Chem, 2023, 9(2), 343-362

2-Fluoro-4-methoxybenzonitrile Raw materials

- 2,4-Difluorobenzonitrile

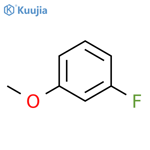

- 1-fluoro-3-methoxybenzene

- 1-bromo-2-fluoro-4-methoxy-benzene

- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester

- Benzaldehyde, 2-fluoro-4-methoxy-, oxime

- (2-fluoro-4-methoxyphenyl)boronic acid

- 2-Fluoro-1,4-dimethoxybenzene

- 4-Methoxy-2-nitrobenzonitrile

- 2-Fluoro-4-methoxybenzamide

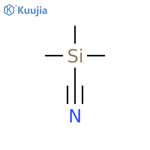

- trimethylsilanecarbonitrile

- 2-Fluoro-4-methoxybenzaldehyde

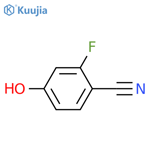

- 2-Fluoro-4-hydroxybenzonitrile

2-Fluoro-4-methoxybenzonitrile Preparation Products

2-Fluoro-4-methoxybenzonitrile Verwandte Literatur

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

94610-82-9 (2-Fluoro-4-methoxybenzonitrile) Verwandte Produkte

- 123843-66-3(2,6-Difluoro-4-methoxybenzonitrile)

- 127667-01-0(2-Fluoro-5-methoxybenzonitrile)

- 82380-18-5(2-Fluoro-4-hydroxybenzonitrile)

- 119396-88-2(2-Fluoro-4,5-dimethoxybenzonitrile)

- 2624140-91-4(3-Amino-2-fluoro-6-methylbenzoic acid hydrochloride)

- 2172017-96-6(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid)

- 2680755-12-6(INDEX NAME NOT YET ASSIGNED)

- 921519-11-1(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide)

- 2138069-74-4(8-(Prop-2-yn-1-yl)spiro[4.5]dec-6-en-8-ol)

- 914202-87-2(1-1-(3-methoxypropyl)pyrrolidin-3-ylmethanamine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

Reinheit:99%/99%

Menge:25g/100g

Preis ($):222.0/649.0